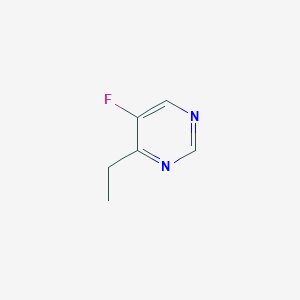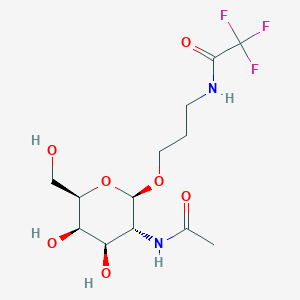
3,6-Dihydroxy-6-methylcholanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dihydroxy-6-methylcholanoic acid, also known as DHMCA, is a natural compound found in various plants, including the leaves of the tea plant Camellia sinensis. DHMCA has been the subject of numerous scientific studies due to its potential therapeutic properties.
作用机制
The mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell growth. This compound has also been shown to improve insulin sensitivity and glucose metabolism, which could make it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
One of the advantages of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. This compound is also relatively easy to synthesize and extract from natural sources. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 3,6-Dihydroxy-6-methylcholanoic acid. One area of research could focus on the development of this compound as a therapeutic agent for cancer and inflammation. Another area of research could focus on the potential use of this compound in the prevention and treatment of diabetes. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to optimize its synthesis and extraction methods.
合成方法
3,6-Dihydroxy-6-methylcholanoic acid can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the chemical synthesis, which involves the reaction of 3,6-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst. Another method of synthesis is the extraction of this compound from natural sources, such as tea leaves, using solvents.
科学研究应用
3,6-Dihydroxy-6-methylcholanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
属性
CAS 编号 |
123202-28-8 |
|---|---|
分子式 |
C25H42O4 |
分子量 |
406.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
InChI 键 |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
手性 SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
其他 CAS 编号 |
123202-28-8 |
同义词 |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



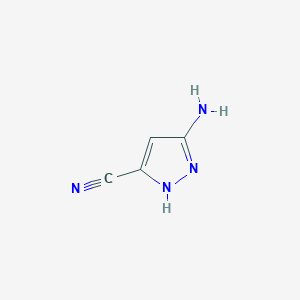

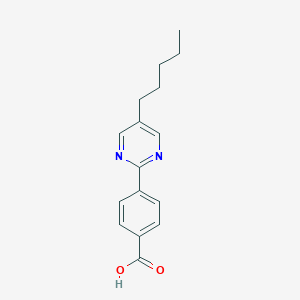
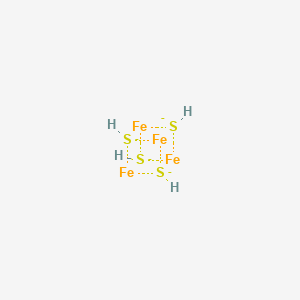
![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
